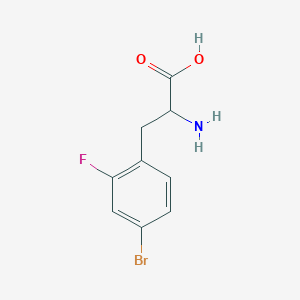
2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid
Vue d'ensemble
Description
“2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid” is an organic compound with the molecular formula C9H9BrFNO2 . It has a molecular weight of 262.08 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid” is InChI=1S/C9H9BrFNO2/c10-6-2-1-5 (7 (11)4-6)3-8 (12)9 (13)14/h1-2,4,8H,3,12H2, (H,13,14) . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid” is a solid compound . It has a molecular weight of 262.08 g/mol . The compound has a topological polar surface area of 63.3 Ų . It has a complexity of 215 .
Applications De Recherche Scientifique
Synthesis and Crystal Structure
Das et al. (2003) focused on the synthesis of Amino-3-fluorophenyl boronic acid, a compound related to the topic chemical, highlighting its importance in constructing glucose sensing materials and its applications in synthetic chemistry, including cross-coupling reactions and the synthesis of biologically active compounds. The study demonstrates the compound's utility in creating materials that operate at physiological pH, an essential factor for biomedical applications (Das et al., 2003).
Asymmetric Synthesis
Monclus et al. (1995) described the asymmetric synthesis of fluorinated L-tyrosine derivatives, showcasing the relevance of similar compounds in the synthesis of biologically important molecules. This research underlines the versatility of such compounds in medicinal chemistry and drug development (Monclus, Masson, & Luxen, 1995).
Fluorescent Amino Acid Development
Summerer et al. (2006) reported on genetically encoding a fluorescent amino acid for selective and efficient biosynthetic incorporation into proteins at defined sites. This advancement provides a powerful tool for studying protein structure, dynamics, and biomolecular interactions both in vitro and in vivo (Summerer et al., 2006).
Vibrational and Electronic Structure Analysis
Pallavi and Tonannavar (2020) explored the vibrational and electronic structure of an unnatural 3-Amino-3-(4-fluorophenyl)propionic acid, contributing to our understanding of the compound's physical chemistry and its potential applications in materials science and pharmaceuticals (Pallavi & Tonannavar, 2020).
Safety and Hazards
The compound is associated with the GHS07 pictogram, and the signal word for it is "Warning" . Specific hazard statements and precautionary statements are not provided in the search results. As with all chemicals, it should be handled with care to avoid direct contact with skin and eyes, and it should be used under well-ventilated conditions .
Propriétés
IUPAC Name |
2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJFVIRBPSXVRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1636637.png)
![3-(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid](/img/structure/B1636639.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1636641.png)





![6-{[2-(4-Chlorobenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B1636681.png)

![2-[2-(1H-imidazol-2-yl)diazenyl]Benzoic acid](/img/structure/B1636684.png)

![5-[(4-Methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B1636691.png)